molecular formula C6H13ClN2 B1378770 2-Cyclopropylpropanimidamide hydrochloride CAS No. 1461708-47-3

2-Cyclopropylpropanimidamide hydrochloride

Cat. No. B1378770
CAS RN: 1461708-47-3
M. Wt: 148.63 g/mol
InChI Key: ALPYNTUVLNRURS-UHFFFAOYSA-N
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Description

2-Cyclopropylpropanimidamide hydrochloride (2-CPPA-HCl) is a cyclic amide derivative of 2-cyclopropylpropanimidamide, a cyclic amide of cyclopropyl propanamide. It is a synthetic compound used in laboratory experiments for a variety of purposes. 2-CPPA-HCl is a low-toxicity compound, and its ability to form a stable cyclic structure makes it an ideal candidate for a variety of applications.

Scientific Research Applications

Antidotes for Anticholinesterase Poisoning

Research has focused on the preparation of antidotes for anticholinesterase poisoning, illustrating the synthesis and evaluation of various analogues, including those with cyclopropyl groups. These compounds have been studied for their potential as substitutes for atropine sulphate in treatment protocols, highlighting the cyclopropyl group's role in medicinal chemistry for enhancing drug properties such as potency and selectivity (Bannard, Parkkari, & Coleman, 1962).

Gas-Liquid Chromatography Analysis

The analysis of cyclopropyl-containing compounds, including their analogues, by gas-liquid chromatography (GLC) demonstrates the method's utility in assessing compound purity and quantitative analysis. This research underlines the cyclopropyl group's significance in developing analytical methodologies for complex organic compounds (Casselman & Bannard, 1970).

Neuroprotective Effects Against Oxidative Stress

Studies on compounds with cyclopropyl groups have explored their neuroprotective effects against oxidative stress. These effects include protecting glial cells from excitotoxicity and reducing oxidative damage in neuronal cells, suggesting potential research applications in neurodegenerative disease models (Kim et al., 2011).

Versatility in Drug Molecules

The incorporation of cyclopropyl fragments into drug molecules has been reviewed, emphasizing their role in overcoming challenges in drug discovery, such as improving drug potency and reducing off-target effects. This research highlights the cyclopropyl group's versatility and importance in medicinal chemistry (Talele, 2016).

Synthesis and Chemical Reactions

Various studies have detailed the synthesis of cyclopropane-containing compounds and their use in chemical reactions, showcasing the cyclopropyl group's utility in creating structurally diverse and pharmacologically relevant entities. This includes methodologies for N-cyclopropylation of cyclic amides and azoles, highlighting innovative approaches to incorporate cyclopropyl groups into complex molecules (Gagnon et al., 2007).

properties

IUPAC Name

2-cyclopropylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPYNTUVLNRURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpropanimidamide hydrochloride

CAS RN

1461708-47-3
Record name Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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